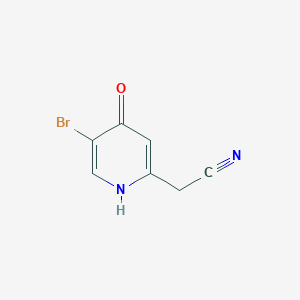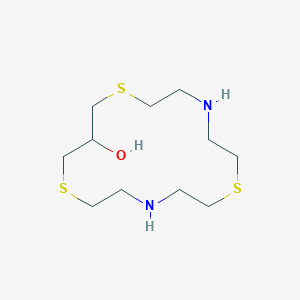
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is a chemical compound with the molecular formula C11H24N2OS3 and a molecular weight of 296.52 g/mol. This compound is characterized by the presence of three sulfur atoms, two nitrogen atoms, and a hydroxyl group within a 16-membered ring structure. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method includes the reaction of a dithiol with a diamine under controlled conditions to form the desired macrocyclic structure. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation can disrupt metal-dependent biological processes, leading to various biological effects. The compound’s hydroxyl group may also participate in hydrogen bonding, further influencing its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains oxygen atoms instead of sulfur.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms but lacks sulfur and hydroxyl groups.
Uniqueness
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is unique due to its combination of sulfur, nitrogen, and hydroxyl functionalities within a macrocyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
343372-29-2 |
|---|---|
Formule moléculaire |
C11H24N2OS3 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
1,7,13-trithia-4,10-diazacyclohexadecan-15-ol |
InChI |
InChI=1S/C11H24N2OS3/c14-11-9-16-7-3-12-1-5-15-6-2-13-4-8-17-10-11/h11-14H,1-10H2 |
Clé InChI |
MTVVCMQRYFRIGA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCNCCSCC(CSCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


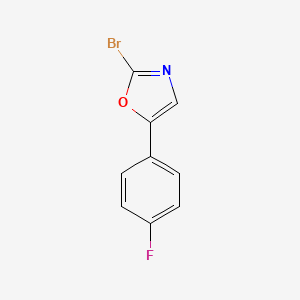
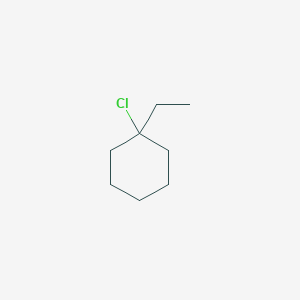
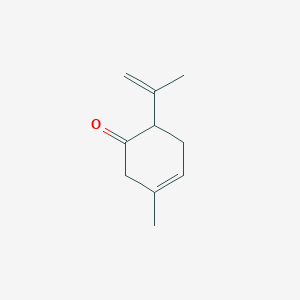
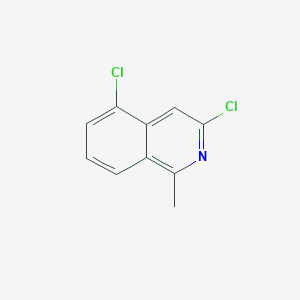
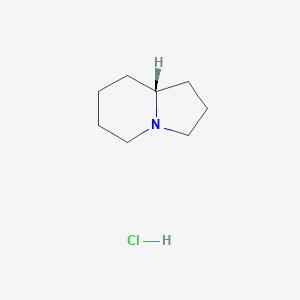
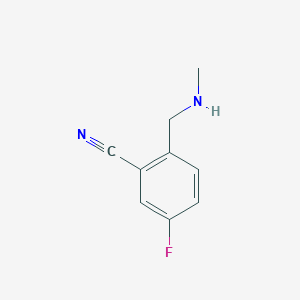

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


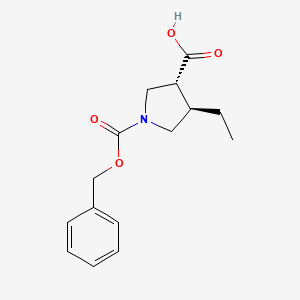
![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)

